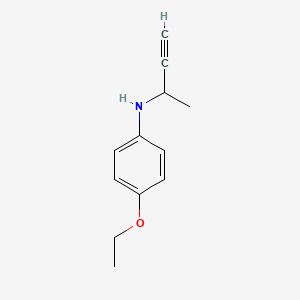

N-(But-3-yn-2-yl)-4-ethoxyaniline

Description

N-(But-3-yn-2-yl)-4-ethoxyaniline is an aromatic amine derivative characterized by a 4-ethoxyaniline core substituted with a but-3-yn-2-yl group at the nitrogen atom. The ethoxy group (-OCH₂CH₃) at the para position of the benzene ring enhances electron-donating effects, influencing reactivity and interactions in chemical or biological systems. The butynyl substituent introduces steric bulk and alkyne functionality, which may confer unique reactivity in catalytic processes or metabolic pathways.

Properties

CAS No. |

79874-41-2 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-but-3-yn-2-yl-4-ethoxyaniline |

InChI |

InChI=1S/C12H15NO/c1-4-10(3)13-11-6-8-12(9-7-11)14-5-2/h1,6-10,13H,5H2,2-3H3 |

InChI Key |

NDVLDYXJSDCGCN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(C)C#C |

Origin of Product |

United States |

Preparation Methods

Propargyl Bromide Alkylation

A straightforward method involves reacting 4-ethoxyaniline with but-3-yn-2-yl bromide under basic conditions. Triethylamine (TEA) or potassium carbonate is typically used to deprotonate the aniline, facilitating nucleophilic attack on the propargyl electrophile.

Example Protocol

- Reagents : 4-Ethoxyaniline (1.0 equiv), but-3-yn-2-yl bromide (1.2 equiv), TEA (2.0 equiv), anhydrous DCM, 0°C to 25°C, 12 h.

- Yield : ~45–50% (crude), with significant elimination by-products (e.g., enyne derivatives).

- Purification : Silica gel chromatography (hexane/EtOAc, 4:1) isolates the target compound as a pale-yellow oil.

This method suffers from modest yields due to competing E2 elimination, particularly under strongly basic conditions. Lowering the reaction temperature to 0°C and using bulky bases like DIPEA marginally improve selectivity.

Transition Metal-Catalyzed Coupling Strategies

Sonogashira Coupling

The Sonogashira reaction enables direct coupling of terminal alkynes with aryl halides. For N-(But-3-yn-2-yl)-4-ethoxyaniline, this requires synthesizing a halogenated aniline precursor (e.g., 4-ethoxy-2-iodoaniline) and reacting it with but-3-yn-1-ol under Pd/Cu catalysis.

Example Protocol

- Catalyst System : PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), TEA (3.0 equiv), 1,4-dioxane, 80°C, 24 h.

- Yield : 67–74% after column chromatography (DCM/MeOH gradient).

- Key Insight : The use of polar aprotic solvents enhances solubility of the aryl iodide, while TEA acts as both base and reductant for the palladium catalyst.

Buchwald-Hartwig Amination

This method couples aryl halides with amines using palladium catalysts. While less common for propargylamine synthesis, it offers a potential route if the alkyne is introduced via a prefunctionalized amine.

Hypothetical Protocol

- Reagents : 4-Ethoxyiodobenzene (1.0 equiv), but-3-yn-2-amine (1.5 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 equiv), toluene, 110°C, 18 h.

- Challenge : Alkyne-containing amines are prone to polymerization under high-temperature conditions, necessitating careful stoichiometry and inert atmosphere.

Reductive Amination and Protecting Group Strategies

Schiff Base Formation Followed by Reduction

Condensing 4-ethoxyaniline with but-3-yn-2-one forms a Schiff base, which is subsequently reduced to the secondary amine.

Example Protocol

Protecting Group Utilization

To prevent unwanted side reactions during coupling steps, the aniline’s amine group is often protected as an acetanilide.

Example Workflow

- Protection : 4-Ethoxyaniline → 4-ethoxyacetanilide (acetic anhydride, pyridine, 25°C, 2 h).

- Alkylation : Acetanilide + but-3-yn-2-yl bromide → protected intermediate.

- Deprotection : HCl (6M, reflux, 4 h) → target compound.

Mechanistic Considerations and By-Product Analysis

Competing Elimination in Alkylation

Propargyl electrophiles favor E2 elimination under basic conditions, producing 1,3-enynes. For example, using K₂CO₃ instead of TEA increases elimination by-products to >30%.

Palladium Catalyst Deactivation

In Sonogashira reactions, residual oxygen or moisture deactivates Pd catalysts, necessitating rigorous inert conditions. Adding molecular sieves or degassing solvents improves yields by 10–15%.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct N-Alkylation | 45–50 | Simplicity, minimal steps | Low yield, elimination by-products |

| Sonogashira Coupling | 67–74 | High efficiency, scalable | Requires halogenated precursor |

| Reductive Amination | 55–60 | Mild conditions | Over-reduction risks |

| Protected Alkylation | 38–42 | Avoids elimination | Multi-step, moderate deprotection efficiency |

Chemical Reactions Analysis

Types of Reactions

N-(But-3-yn-2-yl)-4-ethoxyaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ethoxy and butynyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding oxides or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(But-3-yn-2-yl)-4-ethoxyaniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(But-3-yn-2-yl)-4-ethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

N-(Cyclopropylmethyl)-4-ethoxyaniline (CID 24044751)

- Structure : Cyclopropylmethyl group replaces the butynyl chain.

- Properties : Reduced steric hindrance compared to the branched butynyl group. The cyclopropane ring may enhance metabolic stability due to its rigid geometry. Its hydrochloride salt (CID 24044751) has been studied for structural conformation .

N-(4-(1H-pyrrol-1-yl)phenyl)-4-ethoxyaniline

N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline

- Structure: Schiff base formed between 4-ethoxyaniline and 4-dimethylaminobenzaldehyde.

- Crystallography: Non-planar geometry with a 61.96° dihedral angle between aromatic rings, contrasting with linear alkyne substituents in the target compound. This affects packing efficiency and solubility .

Derivatives with Modified Aromatic Substituents

4-Chloro-N-ethyl-2-nitroaniline

3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d)

Bucetin (N-(4-Ethoxyphenyl)-3-hydrobutanamide)

- Metabolism : Deacylation produces 4-ethoxyaniline, a nephrotoxic metabolite. Bucetin’s renal toxicity is less severe than phenacetin’s due to slower metabolite formation .

- Implication for Target Compound : If N-(But-3-yn-2-yl)-4-ethoxyaniline undergoes similar metabolic pathways, it may pose toxicity risks.

N-(Glutathione-S-yl)-4-ethoxyaniline

- Formation : Generated via thiol-nitrosoarene interactions.

- Spectroscopy : Distinct UV-vis and NMR profiles compared to sulfenamide derivatives, highlighting substituent-dependent electronic transitions .

Reactivity in Catalytic Systems

Photocatalytic Coupling of 4-Ethoxyaniline

- Performance : Exhibits 82% conversion in benzylamine coupling using TpDPP-Py COFs, outperforming 2- and 3-ethoxyaniline isomers due to para-substitution favoring charge transfer .

Q & A

Q. What are the optimal methods for synthesizing N-(But-3-yn-2-yl)-4-ethoxyaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive alkylation. A common approach involves reacting 4-ethoxyaniline with but-3-yn-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Catalytic hydrogenation of nitro intermediates (e.g., 4-nitrophenetole derivatives) using Raney nickel or palladium catalysts is another route, yielding 4-ethoxyaniline precursors . For purity, column chromatography (silica gel, hexane/ethyl acetate) is recommended. Reaction conditions like solvent polarity and temperature significantly impact regioselectivity and byproduct formation. For example, elevated temperatures may accelerate undesired alkyne side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and alkyne proton (δ ~2.5 ppm). Aromatic protons appear as a singlet (para-substitution) at δ ~6.8–7.2 ppm .

- IR Spectroscopy : Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹) and secondary amine N-H stretch (~3300 cm⁻¹) .

- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 216.1382 for C₁₂H₁₄NO) .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

- Methodological Answer : The compound is prone to oxidation and photodegradation due to the ethoxy group and alkyne moiety. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Purity degradation manifests as color changes (colorless → brown), detectable via TLC or UV-Vis spectroscopy (λmax ~250–280 nm). Pre-experiment purity checks (HPLC, ≥95%) are critical for reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the oxidation products of 4-ethoxyaniline derivatives in peroxidase-mediated reactions?

- Methodological Answer : Conflicting reports on oxidation products (e.g., iminoquinones vs. nitroso derivatives) arise from reaction conditions. For example, horseradish peroxidase (HRP) in acidic media generates 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one, while neutral conditions favor dimerization . Use LC-MS/MS to track intermediates and employ radical scavengers (e.g., ascorbic acid) to identify competing pathways.

Q. What experimental designs are recommended to elucidate the metabolic pathways and toxicity mechanisms of this compound in biological systems?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes (CYP450 enzymes) to identify primary metabolites (e.g., hydroxylated derivatives). Use LC-HRMS for metabolite profiling .

- Toxicity Assays : Assess renal cytotoxicity via MTT assays in proximal tubule cells (e.g., HK-2 line), noting reactive oxygen species (ROS) generation linked to 4-ethoxyaniline metabolites .

Q. How does the choice of catalyst influence the regioselectivity of this compound in cycloaddition or coupling reactions?

- Methodological Answer : Copper(I) catalysts (e.g., CuI/PPh₃) promote alkyne-azide cycloaddition (Click chemistry) at the terminal alkyne, while palladium (e.g., Pd(PPh₃)₄) enables Sonogashira coupling at the aryl position. Monitor regioselectivity via ¹H NMR (peak splitting patterns) and X-ray crystallography for unambiguous confirmation .

Q. What strategies optimize the synthesis of Schiff base derivatives from this compound while minimizing byproduct formation?

- Methodological Answer : Condensation with aldehydes (e.g., 2-pyridinecarboxaldehyde) in ethanol/water (1:1 v/v) under reflux yields Schiff bases (83% yield). Avoid protic solvents (e.g., methanol) to prevent imine hydrolysis. Purify via recrystallization (ethanol/hexane) and confirm C=N bond formation via ¹³C NMR (δ ~158–160 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.